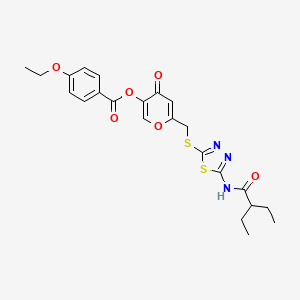

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises multiple functional groups that make it versatile for synthetic modifications and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of the 1,3,4-thiadiazole core. This is achieved through the cyclization of thiosemicarbazide with a suitable carbonyl compound under acidic conditions. Subsequent steps include the formation of the pyran ring, thioether linkage, and esterification with 4-ethoxybenzoic acid. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts. Industrial Production Methods: In an industrial setting, the synthesis of such a compound would involve optimization of reaction conditions for large-scale production. This includes continuous-flow reactors to ensure consistent product quality and yield. High-throughput screening of reaction conditions, solvents, and catalysts is essential to develop an efficient and scalable process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate can undergo various reactions, including:

Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Potentially reduces to simpler structures under the right conditions.

Substitution: Aromatic and alkyl substitution reactions are feasible, modifying its chemical and physical properties. Common Reagents and Conditions: Typical reagents include strong oxidizers (like potassium permanganate) for oxidation, reducing agents (such as lithium aluminum hydride) for reduction, and various halogenating agents for substitution reactions. Reaction conditions are typically tailored to preserve the integrity of sensitive functional groups. Major Products Formed: Depending on the reaction, products can range from simple modifications of the original structure to complex derivatives that can exhibit different physical and chemical properties.

Applications De Recherche Scientifique

Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Moiety | Known for antimicrobial and anticancer properties. |

| Pyran Ring | Contributes to the compound's stability and reactivity. |

| Benzoate Group | Enhances solubility and bioavailability. |

Antimicrobial Activity

Research indicates that compounds with thiadiazole and pyran structures exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The unique combination of functional groups may enhance its efficacy against different cancer types.

Anti-inflammatory Effects

Some derivatives of similar compounds have demonstrated anti-inflammatory properties. The incorporation of the ethoxybenzoate group may contribute to these effects by modulating inflammatory pathways . This application is particularly relevant in developing treatments for chronic inflammatory diseases.

Synthesis and Characterization

The synthesis of the compound involves multi-step organic reactions, typically starting from readily available precursors. Key steps include:

- Formation of Thiadiazole Ring : Utilizing hydrazine derivatives and carbon disulfide in acidic conditions.

- Synthesis of Pyran System : Achieved through condensation reactions under reflux.

- Esterification : Integrating the ethoxybenzoate group via a strong acid catalyst.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Thiadiazole Derivatives : A study published in Molecules highlighted the antimicrobial efficacy of thiadiazole derivatives against several pathogens, demonstrating their potential as lead compounds for antibiotic development .

- Pyran-based Anticancer Agents : Research has shown that pyran derivatives can effectively inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for cancer therapy .

- Anti-inflammatory Activity : In a recent study, compounds with similar structures exhibited significant anti-inflammatory effects in animal models, indicating their potential for treating inflammatory disorders .

Mécanisme D'action

The compound's mechanism of action largely depends on its target application. In a biological context, it may interact with specific enzymes or receptors, inhibiting or modifying their activity. This can lead to therapeutic effects, such as reducing inflammation or combating microbial infections. On a molecular level, the compound might affect cellular pathways by modulating signal transduction or gene expression.

Comparaison Avec Des Composés Similaires

Compared to other compounds with similar structures, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is unique due to its combination of functional groups, which confer specific properties and reactivity. Similar compounds might include:

1,3,4-thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.

Pyran derivatives: Used in materials science and drug discovery for their varied biological activities.

Benzoate esters: Commonly found in pharmaceuticals and industrial applications for their stability and bioactivity.

This compound stands out due to its multifaceted structure, making it a valuable candidate for further research and development.

Activité Biologique

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-ethoxybenzoate is a novel synthetic derivative characterized by its complex structure, which includes a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound can be represented as follows:

Synthesis

The synthesis of this compound involves multiple steps, starting from the formation of the thiadiazole ring and subsequent modifications to introduce the pyran and benzoate functionalities. The overall synthetic route typically includes:

- Formation of Thiadiazole : Utilizing appropriate reagents such as chloroacetic acid and phosphorus oxychloride.

- Thioether Formation : Reaction with thiol compounds to introduce sulfur into the structure.

- Pyran and Benzoate Integration : Final coupling reactions to form the complete structure.

Anticancer Activity

Research indicates that compounds containing thiadiazole and pyran moieties exhibit significant anticancer properties. A study evaluating various derivatives demonstrated that similar compounds showed cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve:

- Cell Cycle Arrest : Inducing apoptosis through inhibition of DNA synthesis.

- IC50 Values : For instance, related compounds exhibited IC50 values ranging from 29 μM to 50 μM against HeLa cells, indicating moderate potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 30 |

| Compound B | HeLa | 29 |

| Compound C | A549 | 50 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives are known for their broad-spectrum activity against bacteria and fungi. In vitro studies have shown that similar compounds possess:

- Bactericidal Properties : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Active against common fungal strains with minimal inhibitory concentration (MIC) values often below 100 µg/mL .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.

- Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties that can mitigate oxidative stress in cells.

- Interaction with DNA : Potential intercalation or binding to DNA could disrupt replication and transcription processes.

Case Studies

-

Case Study on Anticancer Activity :

- A series of thiadiazole derivatives were tested for cytotoxicity against various cancer cell lines, revealing that modifications in the side chains significantly influenced potency.

- Notably, a derivative with a similar backbone demonstrated enhanced lipophilicity leading to improved cellular uptake and increased cytotoxic effects .

- Case Study on Antimicrobial Effects :

Propriétés

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6S2/c1-4-14(5-2)20(28)24-22-25-26-23(34-22)33-13-17-11-18(27)19(12-31-17)32-21(29)15-7-9-16(10-8-15)30-6-3/h7-12,14H,4-6,13H2,1-3H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKVGYZTNJVHSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.